molecular formula C22H22BrN3O2 B11377913 N-(4-bromophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(4-bromophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11377913
M. Wt: 440.3 g/mol
InChI Key: HBOWOGAPHKCLSN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a bromophenyl group, an indole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed through a cyclization reaction, often involving the reaction of an amine with a carbonyl compound.

    Amide Bond Formation: The final step involves coupling the bromophenyl group with the indole-pyrrolidine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies involving receptor binding and signal transduction pathways.

    Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the bromophenyl group can enhance binding affinity through halogen bonding. The pyrrolidine ring may contribute to the overall conformational stability of the molecule, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of the indole moiety.

    N-(4-bromophenyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine: Contains a methoxy group on the indole ring.

    4-bromophenyl 4-bromobenzoate: Contains two bromophenyl groups.

Uniqueness

N-(4-bromophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to the combination of the indole moiety, bromophenyl group, and pyrrolidine ring. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C22H22BrN3O2

Molecular Weight

440.3 g/mol

IUPAC Name

N-(4-bromophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22BrN3O2/c1-14-2-7-20-19(10-14)15(12-24-20)8-9-26-13-16(11-21(26)27)22(28)25-18-5-3-17(23)4-6-18/h2-7,10,12,16,24H,8-9,11,13H2,1H3,(H,25,28)

InChI Key

HBOWOGAPHKCLSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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